Cas no 823-36-9 (2-Ethyl-1,3-cyclopentanedione)

2-Ethyl-1,3-cyclopentanedione is a cyclic diketone with the molecular formula C7H10O2, characterized by its five-membered ring structure substituted with an ethyl group at the 2-position. This compound is notable for its reactivity as a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and complex molecular frameworks. Its diketone functionality allows for selective enolization and condensation reactions, making it valuable in pharmaceutical and agrochemical applications. The ethyl substituent enhances lipophilicity, influencing solubility and reactivity in various reaction conditions. It is typically supplied as a crystalline solid with defined purity, ensuring consistency in synthetic processes.
2-Ethyl-1,3-cyclopentanedione structure
2-Ethyl-1,3-cyclopentanedione structure
商品名:2-Ethyl-1,3-cyclopentanedione
CAS番号:823-36-9
MF:C7H10O2
メガワット:126.153102397919
MDL:MFCD00044191
CID:39979
PubChem ID:69978

2-Ethyl-1,3-cyclopentanedione 化学的及び物理的性質

名前と識別子

    • 2-Ethylcyclopentane-1,3-dione
    • ETHYLCYCLE-D
    • 2-ETHYLCYCLOPENTAN-1,3-DIONE
    • 2-Ehtyl-1,3-Cyclopentanedione
    • 2-ETHYL-1,3-CYCLOPENTANEDIONE(ETHYLCYCLE-D)
    • 1,3-Cyclopentanedione, 2-ethyl-
    • 2-Ethyl-1,3-cyclopentanedione
    • 1,3-Cyclopentanedione,2-ethyl
    • 2-Ethyl-1
    • 2-Ethyl-1,3-cyclopentandion
    • 2-Ethyl-cyclopentan-1,3-dion
    • 3-cyclopentanedione
    • 91A82TE3OS
    • YDFBIBUYOUFJMR-UHFFFAOYSA-N
    • 2-Ethylcycpentan-1,3-dione
    • 2-ethyl-cyclopentan-1,3-dione
    • 2-ethyl-cyclopentane-1,3-dione
    • FCH917608
    • VZ24512
    • H083
    • SY042427
    • AK122311
    • AX8074538
    • E0507
    • 2-Ethyl-1,3-cyclopentanedione (ACI)
    • W-104182
    • EINECS 212-512-3
    • MFCD00044191
    • EN300-1725973
    • Q27271392
    • UNII-91A82TE3OS
    • SCHEMBL4501903
    • AKOS006229571
    • EC 212-512-3
    • NS00002229
    • 823-36-9
    • AS-13042
    • DTXSID60231671
    • FT-0612227
    • A10931
    • 2-Ethyl-1,3-cyclopentanedione;
    • DB-021033
    • MDL: MFCD00044191
    • インチ: 1S/C7H10O2/c1-2-5-6(8)3-4-7(5)9/h5H,2-4H2,1H3
    • InChIKey: YDFBIBUYOUFJMR-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(CC)C(=O)CC1
    • BRN: 1860068

計算された属性

  • せいみつぶんしりょう: 126.06800
  • どういたいしつりょう: 126.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 34.1

じっけんとくせい

  • 色と性状: 白色または黄色の結晶
  • 密度みつど: 1.0579 (rough estimate)
  • ゆうかいてん: 174.0 to 177.0 deg-C
  • ふってん: 224.2℃/760mmHg
  • フラッシュポイント: 84.8 °C
  • 屈折率: 1.4660 (estimate)
  • PSA: 34.14000
  • LogP: 0.94460
  • ようかいせい: 未確定
  • FEMA: 3167

2-Ethyl-1,3-cyclopentanedione セキュリティ情報

2-Ethyl-1,3-cyclopentanedione 税関データ

  • 税関コード:2914299000
  • 税関データ:

    中国税関番号:

    2914299000

    概要:

    291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2-Ethyl-1,3-cyclopentanedione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0507-25G
2-Ethyl-1,3-cyclopentanedione
823-36-9 >97.0%(GC)(T)
25g
¥720.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y07085-10g
2-Ethyl-1,3-cyclopentanedione
823-36-9 97%
10g
¥159.0 2024-07-16
eNovation Chemicals LLC
D584246-50g
2-Ethyl-1,3-cyclopentanedione
823-36-9 95%
50g
$255 2024-05-24
TRC
E937408-2.5g
2-Ethyl-1,3-cyclopentanedione
823-36-9
2.5g
$ 80.00 2022-06-05
Enamine
EN300-1725973-0.5g
2-ethylcyclopentane-1,3-dione
823-36-9 95%
0.5g
$21.0 2023-09-20
Enamine
EN300-1725973-50.0g
2-ethylcyclopentane-1,3-dione
823-36-9 95%
50g
$90.0 2023-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
MT584-5g
2-Ethyl-1,3-cyclopentanedione
823-36-9 97.0%(GC&T)
5g
¥109.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156451-500g
2-Ethyl-1,3-cyclopentanedione
823-36-9 >97.0%
500g
¥1911.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E156451-5G
2-Ethyl-1,3-cyclopentanedione
823-36-9 >97.0%
5g
¥30.90 2023-09-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20254-25g
2-Ethyl-1,3-cyclopentanedione, 98+%
823-36-9 98+%
25g
¥1652.00 2023-03-09

2-Ethyl-1,3-cyclopentanedione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Dichloromethane ;  1 h, rt
リファレンス
Synthesis of highly strained bicyclic[3.n.1]alkenes by a metal-catalyzed Conia-ene reaction
Kallepu, Shivakrishna; et al, Chemical Communications (Cambridge, 2015, 51(94), 16840-16843

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Triethylsilane
リファレンス
2-Alkylcycloalkane-1,3-diones
, USSR, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.1 Reagents: Nafion H Solvents: Trifluoroacetic acid
リファレンス
An improved pinacol rearrangement for the synthesis of 2-alkyl-1,3-cyclopentanediones
Martinez, Rodolfo A.; et al, Synthetic Communications, 1989, 19(3-4), 373-7

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ,  Water
リファレンス
Selective reduction of the acyl group in cyclic α-acyl-β-dicarbonyl compounds with sodium cyanoborohydride. Efficient synthesis of cyclic α-alkyl-β-dicarbonyl compounds
Pashkovsky, F. S.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2001, 50(2), 324-326

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Dichloromethane ;  0.5 - 48 h, 25 °C
リファレンス
Design, synthesis and application of spiro[4.5]cyclohexadienones via one-pot sequential p-hydroxybenzylation/oxidative dearomatization
Patil, Vaibhav B.; et al, Chemical Communications (Cambridge, 2021, 57(45), 5574-5577

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Ethanol ;  overnight, 25 °C
リファレンス
Stereoselective synthesis of pentasubstituted 1,3-dienes via Ni-catalyzed reductive coupling of unsymmetrical internal alkynes
Zhou, Zhijun; et al, Chemical Science, 2020, 11(37), 10204-10211

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hantzsch ester ;  1 h, 25 °C
リファレンス
Carbonyl-assisted reverse regioselective cascade annulation of 2-acetylenic ketones triggered by Ru-catalyzed C-H activation
Gollapelli, Krishna Kumar; et al, Chemical Science, 2016, 7(7), 4748-4753

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Nafion H Solvents: Trifluoroacetic acid
リファレンス
An improved pinacol rearrangement for the synthesis of 2-alkyl-1,3-cyclopentanediones
Martinez, Rodolfo A.; et al, Synthetic Communications, 1989, 19(3-4), 373-7

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Dichloromethane ;  10 - 14 h, rt
リファレンス
CuH-Catalyzed Enantioselective Desymmetrization of Cyclic 1,3-Diketones
Patil, Vaibhav B.; et al, Organic Letters, 2022, 24(44), 8233-8238

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Sodium cyanoborohydride Solvents: Tetrahydrofuran ,  Water
リファレンス
An efficient synthesis of alkyl substituted cyclic 1,3-diones
Pashkovsky, Felix S.; et al, Synlett, 2001, (9), 1391-1394

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: L-Proline Solvents: Dichloromethane ;  0.25 h, 25 °C
リファレンス
Direct amino acid-catalyzed cascade biomimetic reductive alkylations: application to the asymmetric synthesis of Hajos-Parrish ketone analogues
Ramachary, Dhevalapally B.; et al, Organic & Biomolecular Chemistry, 2008, 6(22), 4176-4187

2-Ethyl-1,3-cyclopentanedione Raw materials

2-Ethyl-1,3-cyclopentanedione Preparation Products

2-Ethyl-1,3-cyclopentanedione サプライヤー

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:823-36-9)2-Ethyl-1,3-cyclopentanedione
注文番号:BY004
在庫ステータス:in Stock
はかる:25kg
清らかである:99.00%
最終更新された価格情報:Monday, 4 March 2024 18:36
価格 ($):面议

2-Ethyl-1,3-cyclopentanedione 関連文献

2-Ethyl-1,3-cyclopentanedioneに関する追加情報

2-Ethyl-1,3-cyclopentanedione (CAS No. 823-36-9): A Versatile Organic Compound with Broad Applications

2-Ethyl-1,3-cyclopentanedione (CAS No. 823-36-9) is a cyclic diketone with significant relevance in organic synthesis, pharmaceuticals, and flavor chemistry. Its unique structure, featuring a five-membered ring with two carbonyl groups and an ethyl substituent, makes it a valuable intermediate for synthesizing complex molecules. The compound's chemical reactivity and stability have garnered attention in research and industrial applications, particularly in the development of fragrances, pharmaceutical intermediates, and specialty chemicals.

In recent years, the demand for 2-Ethyl-1,3-cyclopentanedione has surged due to its role in creating natural-like flavors and aromas. Consumers are increasingly seeking clean-label and sustainable ingredients, driving innovation in the food and beverage industry. This compound's ability to mimic caramel, nutty, and woody notes aligns with trends toward plant-based and artisanal products. Researchers are also exploring its potential in green chemistry, focusing on eco-friendly synthesis methods to reduce environmental impact.

The pharmaceutical industry has shown interest in CAS No. 823-36-9 as a precursor for drug development. Its cyclic diketone structure is a key building block for heterocyclic compounds, which are prevalent in active pharmaceutical ingredients (APIs). Studies highlight its utility in synthesizing anti-inflammatory and antimicrobial agents, addressing global health challenges. Additionally, its low toxicity profile makes it a safer alternative for biocompatible materials.

From a synthetic chemistry perspective, 2-Ethyl-1,3-cyclopentanedione is prized for its regioselectivity and functional group compatibility. Chemists leverage its reactivity in Michael additions, condensation reactions, and cyclization processes. These properties are critical for designing high-performance materials, such as polymers and coatings, which require precise molecular control. The compound's versatility also extends to catalysis, where it serves as a ligand or co-catalyst in asymmetric synthesis.

In the flavor and fragrance sector, 2-Ethyl-1,3-cyclopentanedione is a cornerstone for creating complex olfactory profiles. Its ability to enhance umami and roasted characteristics makes it indispensable in gourmet applications. With the rise of functional foods and nutraceuticals, this compound is being incorporated into health-focused formulations. Brands are capitalizing on its natural-identical status to meet regulatory standards while delivering premium sensory experiences.

Looking ahead, advancements in biocatalysis and enzymatic synthesis are expected to revolutionize the production of 2-Ethyl-1,3-cyclopentanedione. Researchers are investigating microbial pathways to achieve higher yields and reduced waste, aligning with circular economy principles. As industries prioritize carbon neutrality, the compound's role in sustainable manufacturing will likely expand, solidifying its position as a future-proof chemical entity.

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